Chloromethyl Electrophile Confers Unique Reactivity vs. Non-Chlorinated Phenyl Analogs
The 4-(chloromethyl)phenyl moiety in 1096267-76-3 provides a nucleophilic substitution handle enabling site-selective conjugation to amines, thiols, and other nucleophiles. The analogous compound 2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (CAS 88489-91-2) lacks the 5-chloro substituent, yielding a molecular weight of 259.8 g/mol versus 294.2 g/mol for 1096267-76-3—a 34.4 g/mol differential that reflects the additional chlorine atom . Direct comparator 2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole (CAS 1095493-96-1) substitutes a methyl group for chlorine at the 5-position, altering electronic properties and hydrogen-bonding potential [1]. The dual chloro functionality (5-chloro + chloromethyl) of 1096267-76-3 enables orthogonal derivatization strategies unavailable in mono-chlorinated or non-chlorinated phenyl-benzothiazole analogs.
| Evidence Dimension | Molecular structure and reactive functionality |
|---|---|
| Target Compound Data | C14H9Cl2NS; MW 294.2 g/mol; 5-chloro substitution + 4-(chloromethyl)phenyl moiety |
| Comparator Or Baseline | 2-[4-(chloromethyl)phenyl]-1,3-benzothiazole (CAS 88489-91-2): C14H10ClNS; MW 259.8 g/mol; no 5-chloro substitution. 2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole (CAS 1095493-96-1): 5-methyl instead of 5-chloro |
| Quantified Difference | MW differential: +34.4 g/mol vs. non-chlorinated analog; presence of two distinct chloro groups vs. one chloro group in comparators |
| Conditions | Structural comparison based on CAS registry and vendor specification data |
Why This Matters
The chloromethyl group enables covalent modification strategies (e.g., probe synthesis, targeted protein degradation) not possible with non-electrophilic phenyl-benzothiazole analogs, while the 5-chloro substituent modulates core electronic properties for SAR optimization.
- [1] American Elements. CAS 1095493-96-1: 2-[4-(chloromethyl)phenyl]-5-methyl-1,3-benzothiazole. View Source
